molecular formula C12H14BrNO4S B6645506 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid

3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid

货号 B6645506
分子量: 348.21 g/mol
InChI 键: FUAWKSVFOIHZBG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid, also known as BMS-582949, is a small molecule inhibitor that targets the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that is expressed on the surface of hematopoietic stem cells and plays a critical role in the regulation of hematopoiesis. FLT3 mutations are frequently found in acute myeloid leukemia (AML), and targeting FLT3 has been identified as a promising therapeutic strategy for this disease.

作用机制

3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid is a selective inhibitor of FLT3, which plays a critical role in the regulation of hematopoiesis. FLT3 mutations are frequently found in AML and are associated with poor prognosis. Inhibition of FLT3 signaling has been identified as a promising therapeutic strategy for AML. 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid binds to the ATP-binding site of FLT3 and inhibits its kinase activity, thereby blocking downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has been shown to inhibit the growth of AML cells with FLT3 mutations and induce apoptosis. In addition, 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has been shown to enhance the efficacy of chemotherapy in AML models. 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has also been shown to inhibit the growth of solid tumors in preclinical models.

实验室实验的优点和局限性

3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid is a potent and selective inhibitor of FLT3, which makes it a valuable tool for studying FLT3 signaling pathways in vitro and in vivo. However, 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has some limitations for laboratory experiments. For example, 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has poor solubility in water, which can make it difficult to prepare stock solutions for in vitro assays. In addition, 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has low bioavailability in vivo, which can limit its efficacy in animal models.

未来方向

There are several future directions for the development of 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid and related compounds. One area of focus is the optimization of the pharmacokinetic properties of 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid to improve its efficacy in animal models and potential clinical applications. Another area of focus is the identification of biomarkers that can predict response to FLT3 inhibitors, which can help to select patients who are most likely to benefit from these therapies. Finally, the combination of FLT3 inhibitors with other targeted therapies or chemotherapy is an area of active investigation.

合成方法

The synthesis of 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 3-bromo-2-methyl-5-nitrobenzoic acid, which is converted to the corresponding amine intermediate through a reduction reaction. The amine intermediate is then reacted with 2-methylprop-2-enylsulfonyl chloride to form the sulfonamide intermediate. Finally, the sulfonamide intermediate is coupled with 4-(4-aminomethylphenyl)piperazine-1-carboxylic acid to yield 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid.

科学研究应用

3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has been extensively studied for its potential therapeutic applications in AML. Preclinical studies have shown that 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid inhibits the growth of AML cells with FLT3 mutations and induces apoptosis. In addition, 3-Bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid has been shown to enhance the efficacy of chemotherapy in AML models.

属性

IUPAC Name

3-bromo-2-methyl-5-(2-methylprop-2-enylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c1-7(2)6-14-19(17,18)9-4-10(12(15)16)8(3)11(13)5-9/h4-5,14H,1,6H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAWKSVFOIHZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)S(=O)(=O)NCC(=C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。